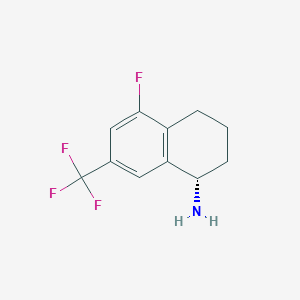
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is a chemical compound with the molecular formula C28H44N2O8. It is known for its applications in various fields, including organic synthesis and bioconjugation. This compound is characterized by the presence of two 2,5-dioxopyrrolidin-1-yl groups attached to an icosanedioate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate typically involves the reaction of icosanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form icosanedioic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using an amine nucleophile would result in the formation of an amide derivative.
Hydrolysis Products: The primary products of hydrolysis are icosanedioic acid and NHS.
科学研究应用
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This property makes the compound valuable in bioconjugation and drug delivery applications .
相似化合物的比较
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl)carbonate: Similar in structure but contains a carbonate group instead of an icosanedioate backbone.
Disuccinimidyl suberate: Another NHS ester compound used for crosslinking proteins and peptides.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is unique due to its long icosanedioate backbone, which provides flexibility and stability in bioconjugation applications. This makes it particularly useful in the development of long-chain bioconjugates and drug delivery systems .
属性
分子式 |
C28H44N2O8 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
bis(2,5-dioxopyrrolidin-1-yl) icosanedioate |
InChI |
InChI=1S/C28H44N2O8/c31-23-19-20-24(32)29(23)37-27(35)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-28(36)38-30-25(33)21-22-26(30)34/h1-22H2 |
InChI 键 |
NVNJWQVQPOOYMH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)




![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)
